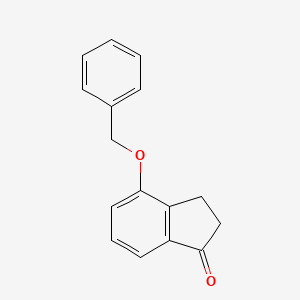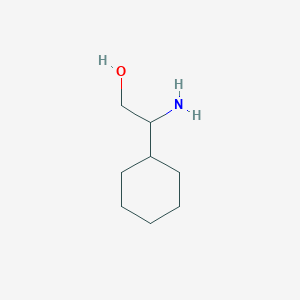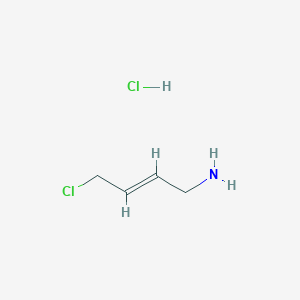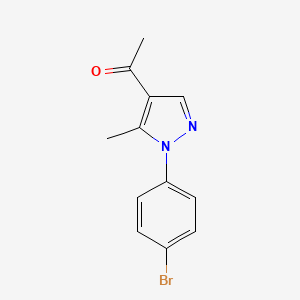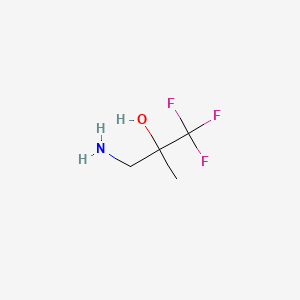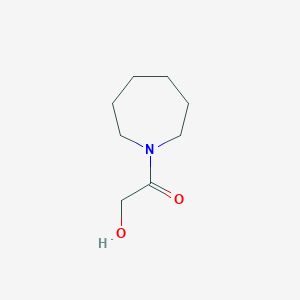
1-(Azepan-1-yl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Azepan-1-yl)-2-hydroxyethan-1-one" is a heterocyclic organic molecule that features an azepane ring, which is a seven-membered saturated ring containing nitrogen, attached to a 2-hydroxyethan-1-one moiety. This structure is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of azepane derivatives can be achieved through various methods. One such method involves the intramolecular condensation of tertiary enamides containing a formyl group, using BBr3 as a Lewis acid catalyst and P2O5 as an additive. This process yields 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives with high efficiency and scalability, with yields ranging from 71-96% . This method's application extends to the synthesis of complex structures like dihydro-azepino[2,1-a]isoindol-5-ones, which are part of naturally occurring compounds such as lennoxamine.
Molecular Structure Analysis
The molecular structure of azepane derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a related compound, cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, reveals that the azepan-2-one ring adopts a chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with additional weak C—H⋯O interactions occurring between the chains .
Chemical Reactions Analysis
Azepane derivatives can participate in a range of chemical reactions. For example, azines, which are a class of nitrogen-containing heterocycles, can be synthesized from azepane-related compounds. These azines can be obtained through one or two-pot synthesis methods and have shown potential antibacterial activity against various bacterial strains . Additionally, azepane derivatives can be transformed into iminosugars, which are of interest due to their glycosidase inhibition properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives can be influenced by their molecular structure. For example, the solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from azepane-related compounds have been studied, showing that the color of the dyes changes with the nature of substituents on the benzene ring . Furthermore, the tautomeric structures of these compounds can be analyzed using 1H NMR spectroscopy, and their ionization constants (pKa) can be determined, which are important for understanding their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
PKB Inhibitors
1-(Azepan-1-yl)-2-hydroxyethan-1-one derivatives, specifically azepane derivatives, have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives show promise in the development of novel inhibitors, with one compound exhibiting high plasma stability and potent activity (Breitenlechner et al., 2004).
Analysis of Azepane Isomers
Azepane isomers, including compounds structurally related to 1-(Azepan-1-yl)-2-hydroxyethan-1-one, have been detected in unregulated drugs. These compounds have been isolated and identified using various chromatographic and spectroscopic methods (Nakajima et al., 2012).
Conformational Energetics Studies
Research has been conducted on the thermochemical and conformational properties of azepan and azepan-1-ylacetonitrile. This study provides insights into the structural and reactivity behavior of these compounds, which are closely related to 1-(Azepan-1-yl)-2-hydroxyethan-1-one (Freitas et al., 2014).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to 1-(Azepan-1-yl)-2-hydroxyethan-1-one, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, has been determined. These studies contribute to the understanding of molecular interactions and stability (Pradeep et al., 2014).
Safety And Hazards
The safety information for “1-(Azepan-1-yl)-2-hydroxyethan-1-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
CAS RN |
51068-58-7 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

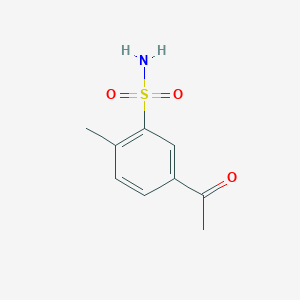
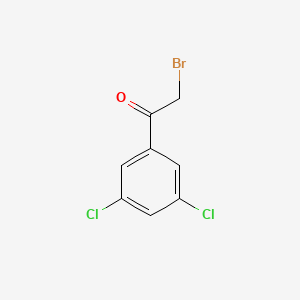
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
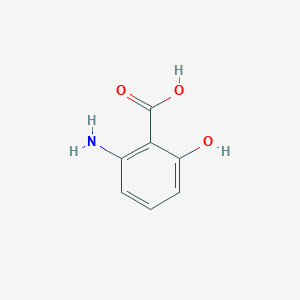
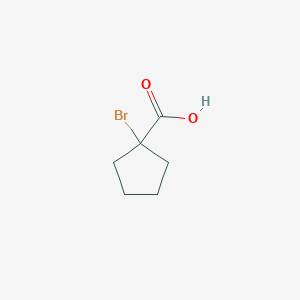
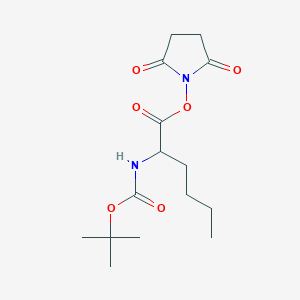
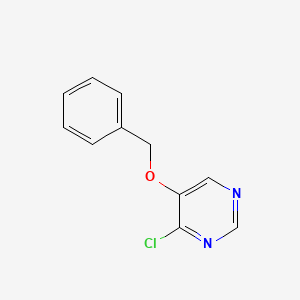
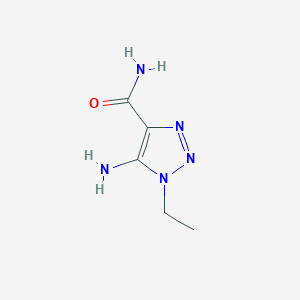
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)
